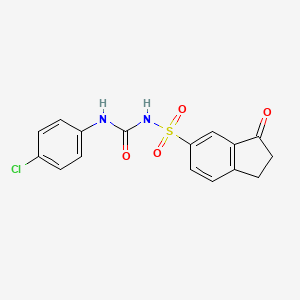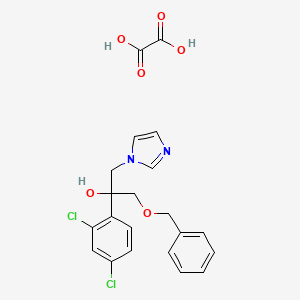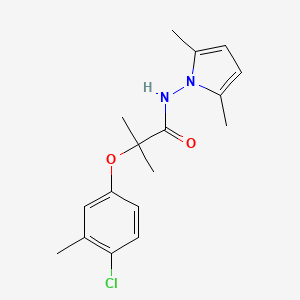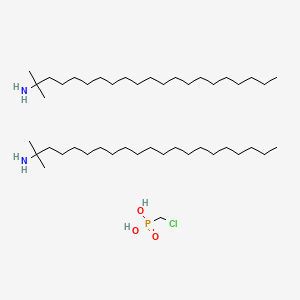
Chloromethylphosphonic acid;2-methylhenicosan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) is a complex organic compound that is not naturally produced in the environment. It is a salt formed by the combination of (chloromethyl)phosphonic acid and C22-tert-alkylamine in a 1:2 ratio. This compound is known for its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) typically involves the reaction of (chloromethyl)phosphonic acid with C22-tert-alkylamine. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired salt. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. The production methods are designed to ensure high yield and purity of the final product. The compound is often produced in batch processes, where the reactants are mixed in large reactors under controlled conditions. The final product is then purified and isolated using techniques such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The chloromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids .
Aplicaciones Científicas De Investigación
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used as a lubricant and additive in various industrial applications.
Mecanismo De Acción
The mechanism of action of (chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) involves its interaction with molecular targets in biological systems. The compound dissociates in water to form a positively charged alkyl amine and a negatively charged phosphonic acid counterion. The alkyl amine is expected to degrade relatively quickly in air but is persistent in water, soil, and sediment. The phosphonic acid counterion is persistent in air but not likely to persist in water, soil, and sediment. These components can interact with various molecular targets, leading to their observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Amines, C18-22-tert-alkyl, (chloromethyl)phosphonates (21): Similar in structure but with a different ratio of components.
Monochloromethyl phosphonic acid, tert C18-C22 alkyl amine salt: Another related compound with similar properties.
Uniqueness
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) is unique due to its specific ratio of components and its distinct chemical and physical properties. Its persistence in different environmental media and its potential for bioaccumulation make it a compound of interest for various scientific and industrial applications .
Propiedades
Número CAS |
74512-24-6 |
|---|---|
Fórmula molecular |
C45H98ClN2O3P |
Peso molecular |
781.7 g/mol |
Nombre IUPAC |
chloromethylphosphonic acid;2-methylhenicosan-2-amine |
InChI |
InChI=1S/2C22H47N.CH4ClO3P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)23;2-1-6(3,4)5/h2*4-21,23H2,1-3H3;1H2,(H2,3,4,5) |
Clave InChI |
TYCWIDOEHBNWLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(C)(C)N.CCCCCCCCCCCCCCCCCCCC(C)(C)N.C(P(=O)(O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)
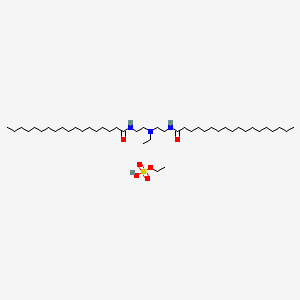
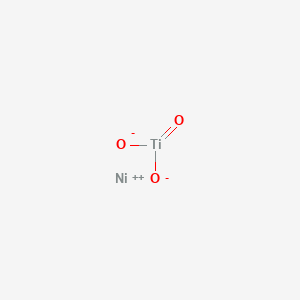
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)

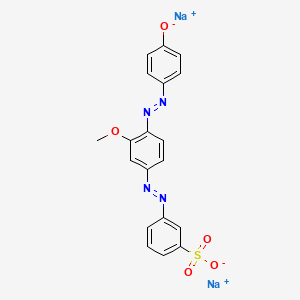
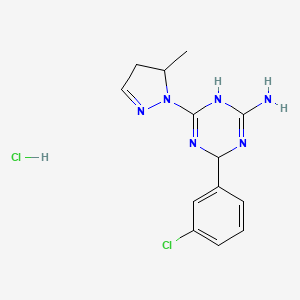
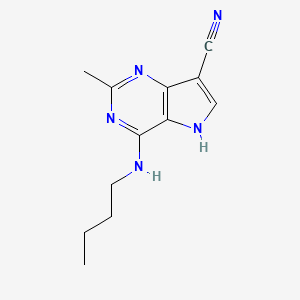
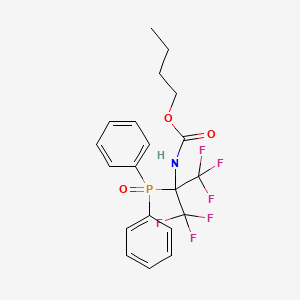
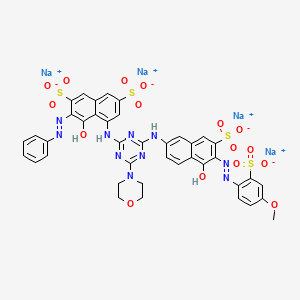
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
